molecular formula C8H11NO3 B1396233 ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate CAS No. 1273562-47-2

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Cat. No. B1396233
M. Wt: 169.18 g/mol
InChI Key: IBHKGLOJOOFRPB-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. Unfortunately, specific information about the physical and chemical properties of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is not available .

Scientific Research Applications

Crystal Structure and Interactions

Research on ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate includes studies on its crystal structure and molecular interactions. For example, a study by Zhang et al. (2011) explores the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting N⋯π and O⋯π interactions, as well as hydrogen bonding in its crystal structure (Zhang, Wu, & Zhang, 2011). Another study by the same authors in 2012 further investigates unusual C⋯π interactions in a related compound (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

In the realm of synthesis and characterization, Johnson et al. (2006) discuss the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing detailed insights into its structural and spectroscopic properties (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Chemical Reactions and Mechanisms

Research also delves into specific chemical reactions and mechanisms involving ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate. Fang et al. (2006) describe its reaction in a coenzyme NADH model, showcasing different mechanistic pathways (Fang, Liu, Wang, & Ke, 2006). Seino et al. (2017) present a study on the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates, exploring structural determination and formation mechanisms (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).

Applications in Organic Synthesis

Additionally, ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate finds applications in organic synthesis. For instance, Macritchie et al. (1998) explore its use in iodocyclisation studies, focusing on the synthesis of novel tetrahydrofurans (Macritchie, Peakman, Silcock, & Willis, 1998). Chen, Sheng-yin, and Shao-hua (2013) report on its role in the synthesis of 4-hydroxy-2-pyridone (Chen, Sheng-yin, & Shao-hua, 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific information about the safety and hazards of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is not available .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKGLOJOOFRPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Reactant of Route 2
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Reactant of Route 5
Reactant of Route 5
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.